phytanoyl-CoA
Overview
Description
Phytanoyl-CoA is a coenzyme A derivative of phytanic acid . It is involved in several aspects of mammalian cellular metabolism including the Krebs cycle, oxidation of fatty acids and branched chain amino acids, as well as synthesis of fatty acids and sterols .
Synthesis Analysis
Phytanoyl-CoA is synthesized and used to develop in vitro assays for PAHX . The product of the reaction was confirmed as 2-hydroxyphytanoyl-CoA by NMR and mass spectrometric analyses .Molecular Structure Analysis
The molecular formula of phytanoyl-CoA is C41H74N7O17P3S . The structure of PAHX has been determined to a 2.5 A resolution complexed with Fe (II) and 2OG .Chemical Reactions Analysis
Phytanoyl-CoA is a substrate for a specific alpha-hydroxylase (Phytanoyl-CoA hydroxylase), which adds a hydroxyl group to the α-carbon of phytanic acid, creating the 19-carbon homologue, pristanic acid .Physical And Chemical Properties Analysis
Phytanoyl-CoA has a molecular weight of 1062.1 g/mol . Its molecular formula is C41H74N7O17P3S . The InChIKey is NRJQGHHZMSOUEN-IYJVDCLDSA-N .Scientific Research Applications
Phytanoyl-CoA Hydroxylase and Alpha-Oxidation
Phytanoyl-CoA hydroxylase is a critical enzyme in the alpha-oxidation pathway of fatty acids, specifically involved in the metabolism of phytanoyl-CoA. This enzyme catalyzes the hydroxylation of phytanoyl-CoA, a process essential for the breakdown of certain branched-chain fatty acids like phytanic acid (Croes et al., 2000). This enzyme is a peroxisomal alpha-oxidation enzyme that requires not just its known cofactors Fe(2+), 2-oxoglutarate, and ascorbate, but also ATP or GTP and Mg(2+) for its activity.
Role in Metabolic Disorders
Deficiencies in phytanoyl-CoA hydroxylase can lead to metabolic disorders. For instance, a lack of this enzyme results in the accumulation of phytanic acid in patients with Refsum disease. The enzyme's activity is also influenced by the presence of phytanic acid itself, indicating a tightly regulated intracellular concentration of this fatty acid (Zomer et al., 2000).
Enzymatic Properties and Structural Analysis
Studies have shown the unique enzymatic properties and structural aspects of phytanoyl-CoA hydroxylase. For instance, it's shown that the enzyme is active towards specific substrates and isomer forms, providing insights into its selectivity and function in fatty acid metabolism (Kershaw et al., 2001). Structural studies have further elucidated its mechanism, especially in relation to clinical importance in diseases like Refsum's disease (Schofield & McDonough, 2007).
Phytanic Acid Alpha-Oxidation Pathway
Research has provided insights into the alpha-oxidation pathway of phytanic acid, highlighting the role of phytanoyl-CoA hydroxylase in this process. This pathway is crucial for the degradation of phytanic acid, especially in peroxisomes, and its impairment is linked to various metabolic diseases (Jansen et al., 1996).
Therapeutic Approaches
Research into phytanoyl-CoA hydroxylase has also opened avenues for therapeutic approaches in treating diseases like Refsum’s disease. This includes studies exploring the 'chemical co-substrate rescue' of enzyme mutants, which could lead to new treatments for conditions caused by mutations in phytanoyl-CoA hydroxylase (Mukherji et al., 2001).
Future Directions
properties
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S,7R,11R)-3,7,11,15-tetramethylhexadecanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H74N7O17P3S/c1-26(2)11-8-12-27(3)13-9-14-28(4)15-10-16-29(5)21-32(50)69-20-19-43-31(49)17-18-44-39(53)36(52)41(6,7)23-62-68(59,60)65-67(57,58)61-22-30-35(64-66(54,55)56)34(51)40(63-30)48-25-47-33-37(42)45-24-46-38(33)48/h24-30,34-36,40,51-52H,8-23H2,1-7H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t27-,28-,29+,30-,34-,35-,36?,40-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJQGHHZMSOUEN-IYJVDCLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@H](C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H74N7O17P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1062.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phytanoyl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
phytanoyl-CoA | |
CAS RN |
146622-45-9 | |
Record name | Phytanoyl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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